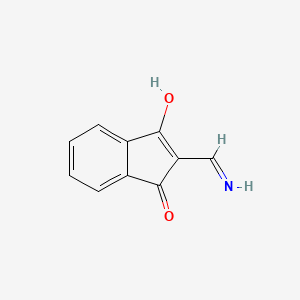![molecular formula C27H20BrNO5S B11624954 Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11624954.png)
Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The bromophenyl group can be introduced through electrophilic aromatic substitution.
- Sulfonamide formation involves the reaction of the bromophenyl derivative with sulfonyl chloride.
- Conditions: Solvents like dichloromethane, catalysts such as pyridine.
Esterification:
- The carboxylic acid group on the naphthofuran is esterified with benzyl alcohol.
- Conditions: Acid catalysts like sulfuric acid or base catalysts like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Catalysts and reagents that are cost-effective and readily available.
- Purification methods such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group or the furan ring.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
- Oxidation products include carboxylic acids or ketones.
- Reduction products include dehalogenated derivatives.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-cancer or anti-inflammatory agent.
- Structural analogs are studied for their pharmacological properties.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Naphthofuran Core:
- Starting with a naphthalene derivative, the furan ring can be introduced via cyclization reactions.
- Conditions: Acidic or basic catalysts, elevated temperatures.
作用機序
The mechanism of action of Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromophenyl sulfonamide group is known to interact with protein targets, potentially disrupting their function.
Molecular Targets and Pathways:
- Enzymes involved in cell signaling or metabolism.
- Receptors on cell surfaces that mediate biological responses.
類似化合物との比較
- Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Comparison:
- The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and biological activity.
- Bromine, being larger and more polarizable, may enhance interactions with biological targets compared to chlorine or fluorine.
- Each variant may exhibit unique properties in terms of solubility, stability, and reactivity.
This detailed overview provides a comprehensive understanding of Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C27H20BrNO5S |
|---|---|
分子量 |
550.4 g/mol |
IUPAC名 |
benzyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H20BrNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3 |
InChIキー |
YDONQTBNVRPNGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-fluorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11624879.png)

![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624909.png)
![Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11624915.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11624918.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11624927.png)
![2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B11624935.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11624936.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624938.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11624948.png)
![N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide](/img/structure/B11624949.png)

